Adenosine receptor antagonist 2
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Overview
Description
Adenosine receptor antagonist 2 is a compound that inhibits the action of adenosine at the adenosine receptor. Adenosine receptors are a class of G-protein-coupled receptors that play a crucial role in various physiological processes, including sleep regulation, cardiovascular function, and immune response. This compound is particularly significant in the context of neurodegenerative diseases, cancer, and inflammation due to its ability to block the adenosine receptor, thereby modulating these physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 2 typically involves the use of various chemical reactions, including nucleophilic substitution, cyclization, and functional group modifications. For instance, one common synthetic route involves the reaction of a substituted adenine derivative with a suitable halogenated compound under basic conditions to form the desired antagonist .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Adenosine receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Scientific Research Applications
Adenosine receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors and their ligands.
Biology: Employed in research to understand the role of adenosine receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Adenosine receptor antagonist 2 exerts its effects by selectively binding to and inhibiting the adenosine receptor. This receptor is a G-protein-coupled receptor that, when activated by adenosine, triggers a cascade of intracellular signaling pathways. By blocking this receptor, this compound prevents the activation of these pathways, thereby modulating various physiological processes. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of neurotransmitter release .
Comparison with Similar Compounds
Caffeine: A well-known adenosine receptor antagonist that also inhibits the adenosine receptor but has a broader range of effects on the central nervous system.
Theophylline: Another adenosine receptor antagonist used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Istradefylline: A selective adenosine receptor antagonist used in the treatment of Parkinson’s disease
Uniqueness: Adenosine receptor antagonist 2 is unique in its high selectivity for the adenosine receptor, making it a valuable tool in research and potential therapeutic applications. Unlike caffeine and theophylline, which have multiple targets, this compound provides more specific modulation of adenosine receptor-mediated processes .
Properties
Molecular Formula |
C23H21FN8O |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[4-amino-5-fluoro-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-2-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C23H21FN8O/c1-13-14(10-25)6-4-8-16(13)22-28-20(19(24)21(26)29-22)17-12-32(31-30-17)11-15-7-5-9-18(27-15)23(2,3)33/h4-9,12,33H,11H2,1-3H3,(H2,26,28,29) |
InChI Key |
SCLXIATZMRENPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(=C(C(=N2)N)F)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N |
Origin of Product |
United States |
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